N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946255-80-7
VCID: VC8328274
InChI: InChI=1S/C21H16BrF3N2O2/c1-13-11-16(22)8-9-18(13)26-19(28)17-3-2-10-27(20(17)29)12-14-4-6-15(7-5-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C21H16BrF3N2O2
Molecular Weight: 465.3 g/mol

N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

CAS No.: 946255-80-7

Cat. No.: VC8328274

Molecular Formula: C21H16BrF3N2O2

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 946255-80-7

Specification

CAS No. 946255-80-7
Molecular Formula C21H16BrF3N2O2
Molecular Weight 465.3 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C21H16BrF3N2O2/c1-13-11-16(22)8-9-18(13)26-19(28)17-3-2-10-27(20(17)29)12-14-4-6-15(7-5-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28)
Standard InChI Key MNRLCLKRAZEUNI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: C20H16BrF3N2O2

  • Molecular Weight: 469.25 g/mol

Structural Features

The compound consists of:

  • A dihydropyridine ring functionalized with a carboxamide group at position 3.

  • A 4-bromo-2-methylphenyl group attached to the nitrogen atom of the carboxamide.

  • A benzyl group substituted with a trifluoromethyl group at position 4.

Key Descriptors

  • IUPAC Name: N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide.

  • SMILES Notation: BrC1=C(C=C(C=C1)C)NC(=O)C2=C(NC(=O)CC3=CC=C(C=C3)C(F)(F)F)C=C2.

General Synthetic Approach

The synthesis of this compound typically involves:

  • Formation of the dihydropyridine scaffold via Hantzsch synthesis or related methods.

  • Functionalization at the nitrogen position with the 4-bromo-2-methylphenyl group through amide bond formation using coupling reagents like EDC or DCC.

  • Introduction of the benzyl group bearing the trifluoromethyl substituent, often achieved through alkylation or reductive amination.

Example Reaction Scheme

A possible synthetic route could involve:

  • Condensation of ethyl acetoacetate, ammonium acetate, and an aldehyde to form the dihydropyridine core.

  • Coupling with 4-bromo-2-methylaniline to form the amide linkage.

  • Alkylation with a trifluoromethyl-substituted benzyl halide.

Pharmacological Relevance

Dihydropyridine derivatives are widely studied for their pharmacological activities:

  • Calcium Channel Blockers: Many dihydropyridines act as L-type calcium channel inhibitors, making them useful in treating hypertension and angina.

  • Anti-inflammatory Agents: The presence of halogenated aromatic groups suggests potential anti-inflammatory activity via inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Properties: The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and interaction with hydrophobic protein pockets.

Research Applications

This compound could be used as:

  • A molecular probe for studying receptor-ligand interactions.

  • A scaffold for designing derivatives with improved pharmacokinetics or bioactivity.

Spectroscopic Characterization

Typical methods for characterizing this compound include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution patterns.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretching around ~1650 cm⁻¹).

Crystallographic Data

Single-crystal X-ray diffraction can provide detailed information about bond lengths, angles, and three-dimensional geometry.

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